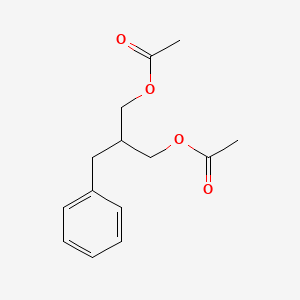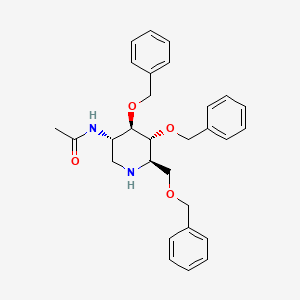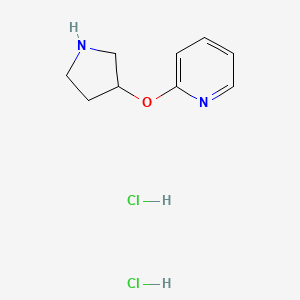![molecular formula C₃₇H₄₁NO₄ B1142904 (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine CAS No. 1203659-55-5](/img/no-structure.png)
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine is a useful research compound. Its molecular formula is C₃₇H₄₁NO₄ and its molecular weight is 563.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine involves the use of a piperidine derivative as the starting material. The piperidine derivative is then subjected to a series of reactions to introduce the required functional groups and form the final compound.", "Starting Materials": [ "N-benzyl-2-(2-propen-1-yl)piperidine-3-carboxamide", "Phenylmagnesium bromide", "Methyl iodide", "Sodium hydride", "Benzyl bromide", "2-Bromoethylbenzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Reaction of N-benzyl-2-(2-propen-1-yl)piperidine-3-carboxamide with phenylmagnesium bromide to form N-benzyl-2-(2-propen-1-yl)piperidine-3-phenylmethylcarboxamide", "Step 2: Reaction of N-benzyl-2-(2-propen-1-yl)piperidine-3-phenylmethylcarboxamide with methyl iodide to form N-benzyl-2-(2-propen-1-yl)-3-(phenylmethyl)amino-2-methylpropanamide", "Step 3: Reaction of N-benzyl-2-(2-propen-1-yl)-3-(phenylmethyl)amino-2-methylpropanamide with sodium hydride and benzyl bromide to form (2S,3R,4R,5S)-3-benzyl-4,5-bis(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine", "Step 4: Reaction of (2S,3R,4R,5S)-3-benzyl-4,5-bis(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine with 2-bromoethylbenzene and sodium borohydride to form (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine", "Step 5: Hydrolysis of (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine with sodium hydroxide and hydrochloric acid to form (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine", "Step 6: Purification of the final compound using sodium chloride, water, ethyl acetate, and methanol" ] } | |
Numéro CAS |
1203659-55-5 |
Formule moléculaire |
C₃₇H₄₁NO₄ |
Poids moléculaire |
563.73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)



